

analytical method for 1-Octylpiperazine quantification using HPLC

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Compound of Interest

Compound Name: 1-Octylpiperazine

CAS No.: 54256-45-0

Cat. No.: B1587304

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Executive Summary & Chemical Context

1-Octylpiperazine (1-OP) is a critical intermediate in the synthesis of pharmaceutical agents, including antifungal drugs and serotonin receptor ligands. Its quantification poses specific chromatographic challenges due to its physicochemical properties:

- **Lack of Chromophore:** The molecule lacks a conjugated π -system, necessitating detection at low UV wavelengths (<215 nm) or the use of universal detectors (CAD/ELSD).
- **Basic Nature:** With two nitrogen centers (secondary and tertiary amines), 1-OP exhibits high pKa values (approx. pKa₁ ~5.3, pKa₂ ~9.8).
- **Silanol Interactions:** On standard silica-based C18 columns at neutral/acidic pH, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing and poor reproducibility.

This guide presents a High-pH Reversed-Phase HPLC protocol. By operating at pH 10.0 (above the pKa), we suppress the ionization of the analyte, neutralizing the basic nitrogens. This eliminates silanophilic interactions, sharpens peak shape, and increases retention on the hydrophobic stationary phase, allowing for robust quantification without the need for complex ion-pairing reagents.

Method Development Logic: The "Why" Behind the Protocol

To achieve a self-validating system, we must address the root causes of chromatographic failure.

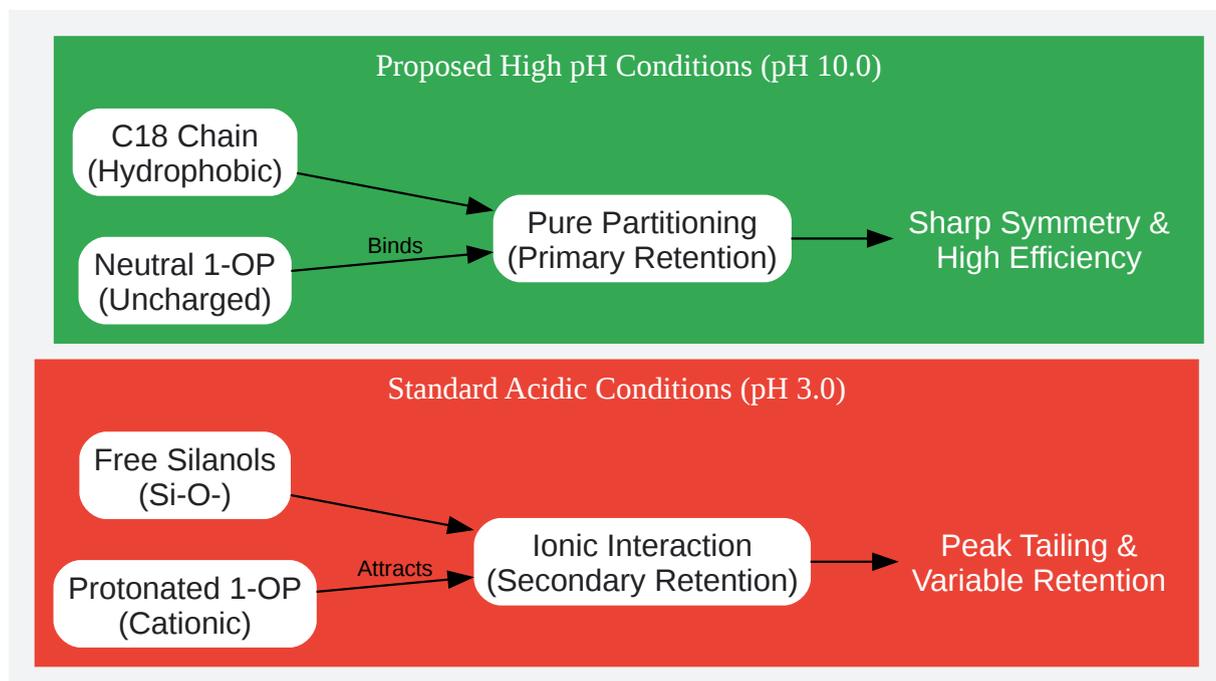
The Silanol Effect vs. High pH Strategy

At pH 3.0 (standard method), 1-OP is doubly protonated (). While this increases solubility, the cationic species binds electrostatically to ionized silanols () on the column surface. This secondary interaction competes with the primary hydrophobic partition, causing "shark-fin" tailing.

Our Solution: Use a Hybrid-Particle (organic/inorganic silica) column stable at pH 10.0.

- Mechanism: At pH 10.0, 1-OP is predominantly neutral ().
- Result: The neutral molecule interacts solely via hydrophobic Van der Waals forces with the C18 ligands. Tailing is eliminated, and sensitivity increases due to narrower peak widths.

Visualization of Separation Mechanism



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Figure 1: Mechanistic comparison of silanol interactions at low pH versus the proposed high pH suppression strategy.

Detailed Experimental Protocol

Reagents and Chemicals

- Reference Standard: **1-Octylpiperazine** (>98% purity).
- Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (LC-MS Grade).
- Buffer Salts: Ammonium Bicarbonate (), Ammonium Hydroxide (28-30%).
- Water: Milli-Q (18.2 M Ω ·cm).

Instrumentation Settings

- System: HPLC with binary pump and PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 μ m (or Agilent Poroshell HPH-C18). Note: Standard silica columns will dissolve at pH 10.
- Column Temperature: 40°C (Improves mass transfer for amines).
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 μ L.
- Detection: UV at 210 nm (Reference: 360 nm).

Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 μ m membrane.
- Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Initial Equilibrium
2.0	90	10	Isocratic Hold
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	90	10	Re-equilibration
20.0	90	10	End of Run

Validation & Performance Metrics

The following data summarizes the expected performance characteristics based on ICH Q2(R1) guidelines.

System Suitability

Parameter	Acceptance Criteria	Typical Result
Retention Time ()	± 0.1 min	8.4 min
Tailing Factor ()	< 1.5	1.1 (Excellent Symmetry)
Theoretical Plates ()	> 5000	~8500
Precision (RSD, n=6)	< 2.0%	0.4%

Linearity and Sensitivity

Due to the weak UV absorption of the piperazine ring, sensitivity is the limiting factor.

- Linear Range: 5.0 $\mu\text{g/mL}$ to 500 $\mu\text{g/mL}$.
- Regression (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted")>): > 0.999.
- LOD (S/N = 3): ~1.5 $\mu\text{g/mL}$.
- LOQ (S/N = 10): ~5.0 $\mu\text{g/mL}$.

Note: For trace analysis (<1 ppm), this UV method is insufficient. Derivatization with NBD-Cl or FMOC-Cl followed by Fluorescence detection is required [1, 4].

Troubleshooting & Critical Considerations

Baseline Drift at 210 nm

- Issue: Significant baseline rise during the gradient.

- Cause: Acetonitrile absorbs weakly at 210 nm; Ammonium Bicarbonate can also contribute.
- Fix: Use "Far UV" grade Acetonitrile. Ensure the reference wavelength on the DAD is set to 'Off' or 360 nm to avoid over-compensation.

Sample Carryover

- Issue: Ghost peaks in blank injections.
- Cause: 1-OP is hydrophobic (octyl chain) and basic; it sticks to injector seals (Vespel/Teflon).
- Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid. The acid helps protonate the amine in the wash step, making it more soluble and easier to flush out.

"Disappearing" Peaks

- Issue: Loss of sensitivity over time.
- Cause: Piperazines can react with atmospheric

to form carbamates in non-buffered solutions, or adsorb to glass vials.
- Fix: Use deactivated glass (silanized) or polypropylene vials. Keep samples capped.

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